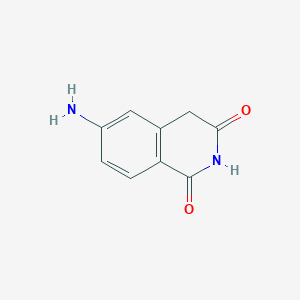

6-Aminoisoquinoline-1,3(2H,4H)-dione

Übersicht

Beschreibung

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by its unique structure, which includes an isoquinoline ring system with amino and dione functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione typically involves multiple steps, starting with the formation of isoquinoline derivatives. One common method employs acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the desired compound. These reactions often use radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, ensuring the efficient and cost-effective production of the compound. The choice of synthetic route and reaction conditions is optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminoisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Aminoisoquinoline-1,3(2H,4H)-dione serves as a building block for synthesizing more complex organic compounds. It is utilized in the development of various derivatives that can be modified through oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | To form oxidized derivatives |

| Reduction | LiAlH₄, NaBH₄ | To generate reduced forms |

| Substitution | Various nucleophiles/electrophiles | To create substituted compounds |

Biology

The compound is instrumental in biological studies, particularly in:

- Enzyme Inhibition: Investigating the inhibition mechanisms on specific enzymes.

- Receptor Binding Studies: Understanding interactions with biological receptors.

Case Study: Research has shown that derivatives of 6-aminoisoquinoline exhibit significant biological activities, including anti-cancer properties .

Medicine

This compound has potential therapeutic applications:

- Drug Development: It is being explored for developing kinase inhibitors that target diseases such as cancer and inflammatory disorders .

Therapeutic Targets:

- Kinase-related diseases

- Ocular diseases (e.g., glaucoma)

Example Derivative: Certain derivatives have shown efficacy in treating neurodegenerative disorders and infectious diseases.

Industry

In industrial applications, this compound is used for:

- Dyes and Pigments Production: The compound's derivatives are utilized in creating vibrant colors for textiles and materials.

- Chemical Manufacturing: It serves as a precursor in synthesizing various industrial chemicals.

Wirkmechanismus

The mechanism by which 6-Aminoisoquinoline-1,3(2H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the molecular environment.

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: A closely related compound with similar structural features but lacking the amino and dione functionalities.

Quinoline: Another heterocyclic compound with a similar ring structure but different functional groups.

Benzodiazepine: A class of compounds with a fused benzene and diazepine ring, used primarily in medicine.

Uniqueness: 6-Aminoisoquinoline-1,3(2H,4H)-dione stands out due to its unique combination of amino and dione groups, which confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

6-Aminoisoquinoline-1,3(2H,4H)-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an isoquinoline core with an amino group and a dione functionality. Its structure is essential for its interaction with biological targets.

Synthesis Methods

Various synthetic routes have been developed for 6-aminoisoquinoline derivatives. One notable method involves the transformation of 1,3-dichloro-6-nitroisoquinoline to yield 6-aminoisoquinoline through hydrogenation processes. The efficiency of these methods can yield up to 99% purity under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been studied for its potential as a kinase inhibitor, which may be useful in treating various cancers and inflammatory diseases .

Anticancer Properties

Research indicates that compounds related to isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 6-aminoisoquinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has shown promise in inhibiting amyloid-beta aggregation and modulating neurotransmitter levels, which are critical in conditions like Alzheimer's disease .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Activity

In a study examining the effects of various isoquinoline derivatives on cancer cells, researchers found that this compound significantly reduced the viability of MCF-7 cells. The mechanism was linked to enhanced apoptosis markers and disruption of mitochondrial membrane potential.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound demonstrated its ability to enhance neuronal survival in SH-SY5Y cells exposed to oxidative stress. The compound effectively reduced reactive oxygen species (ROS) levels and improved cell viability.

Q & A

Q. What are the most effective synthetic routes for 6-aminoisoquinoline-1,3(2H,4H)-dione, and how can reaction conditions be optimized for enantioselective synthesis?

Basic Research Focus :

The compound can be synthesized via cyclization of substituted benzamides or through decarboxylative radical cascades under visible-light catalysis. For example, visible-light-promoted reactions using α-keto acids generate acyl radicals, enabling efficient cyclization to form the isoquinoline-dione core . Key parameters include solvent choice (e.g., DCM or 1,2-dichloroethane), catalyst loading (1–5 mol%), and reaction time (12–48 hours).

Advanced Research Focus :

Enantioselective amination of 4-alkylisoquinoline-1,3-dione derivatives has been achieved using chiral catalysts (e.g., thiourea-based organocatalysts), yielding enantiomeric excess (ee) values up to 99%. Optimizing catalyst loading (down to 1 mol%) and solvent polarity improves stereocontrol. For example, 1,2-dichloroethane enhances both yield (up to 99%) and ee (99%) in asymmetric amination reactions .

Q. How can structural modifications at the 6-amino position enhance biological activity, such as antimicrobial or antiviral effects?

Basic Research Focus :

Substituent variation at the 6-amino position significantly impacts bioactivity. For instance, introducing halogenated or alkyl groups improves antimicrobial potency. Derivatives with 4-fluorophenyl or 4-bromophenyl substituents exhibit IC50 values below 10 µM against Gram-positive bacteria .

Advanced Research Focus :

Molecular docking and SAR studies reveal that electron-withdrawing groups (e.g., -NO2 or -CF3) at the 6-position enhance binding to viral enzymes like HIV-1 integrase (IN) or HBV RNase H. For example, 2-hydroxyisoquinoline-1,3-dione derivatives with 4-fluorobenzylamino groups show EC50 values of 4.2 µM against HBV via RNase H inhibition .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Basic Research Focus :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the isoquinoline ring appear as doublets (δ 7.6–8.5 ppm), while NH groups resonate near δ 10.5 ppm .

- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and ESI-MS confirm purity and molecular weight.

Advanced Research Focus :

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral derivatives. For example, CCDC 2009628 provides crystallographic data for a trifluoromethyl-containing dihydrooxazole derivative .

- Chiral Chromatography : Separates enantiomers using columns like Chiralpak AD-H, validated by circular dichroism (CD) spectroscopy .

Q. How do solubility and formulation challenges impact in vivo studies of this compound derivatives?

Basic Research Focus :

The compound’s low aqueous solubility (<1 mg/mL) necessitates solubilizing agents. Common in vitro formulations use DMSO (≤50 mg/mL) or ethanol (≤20 mg/mL) .

Advanced Research Focus :

For in vivo studies, injectable formulations combine DMSO with surfactants (e.g., Tween 80) and saline (e.g., 10% DMSO + 5% Tween 80 + 85% saline). Oral dosing uses suspensions in 0.5% carboxymethyl cellulose (CMC-Na). Stability studies show shelf lives of 6 months at -80°C .

Q. What mechanisms underlie the antiviral activity of this compound derivatives?

Basic Research Focus :

These derivatives inhibit viral enzymes through competitive binding. For example, 2-hydroxyisoquinoline-1,3-dione (HID) blocks HBV RNase H activity, suppressing viral DNA replication (EC50 = 4.2 µM) .

Advanced Research Focus :

Mechanistic studies using recombinant enzymes and fluorescence polarization assays reveal that HID derivatives bind to the RNase H active site, disrupting Mg²⁺ coordination. Molecular dynamics simulations show a 7-fold higher affinity for full-length HBV RNase H compared to truncated forms, explaining discrepancies between IC50 and EC50 values .

Q. How can contradictions in reported IC50 values for similar isoquinoline-dione derivatives be resolved?

Basic Research Focus :

Variability arises from assay conditions (e.g., enzyme source, substrate concentration). Standardizing protocols (e.g., using recombinant HIV-1 IN at 25°C) reduces inter-lab variability .

Advanced Research Focus :

Meta-analyses using machine learning models (e.g., random forests) identify critical variables like buffer pH and ionic strength. For example, IC50 values for HIV-1 IN inhibitors vary by 30% when pH shifts from 7.2 to 7.8 .

Q. What strategies improve the therapeutic index of this compound derivatives?

Advanced Research Focus :

- Prodrug Design : Masking the amino group with acetyl or Boc protections enhances bioavailability. For example, Boc-protected derivatives show 3-fold higher plasma exposure in murine models .

- Nanoparticle Encapsulation : PEGylated liposomes reduce hepatic clearance, increasing half-life from 2 to 8 hours in rats .

Q. How are computational methods applied to optimize the pharmacokinetic profile of these compounds?

Advanced Research Focus :

- QSAR Modeling : Predicts logP and tPSA to balance solubility and membrane permeability. For example, derivatives with tPSA < 60 Ų exhibit >50% oral bioavailability .

- MD Simulations : Identify metabolites via cytochrome P450 docking. 6-Amino derivatives are predominantly metabolized by CYP3A4, guiding co-administration with CYP inhibitors .

Eigenschaften

IUPAC Name |

6-amino-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMMCRDPMMIBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469568 | |

| Record name | 6-amino-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611187-09-8 | |

| Record name | 6-amino-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.